molecular formula C7H3BrFNOS B3005682 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one CAS No. 1188054-03-6

4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one

Cat. No.: B3005682
CAS No.: 1188054-03-6
M. Wt: 248.07
InChI Key: NMCBTHBBSXGVFL-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one is a heterocyclic compound that contains both bromine and fluorine atoms. It is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzenethiol with brominated and fluorinated aldehydes or ketones under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazoles, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives .

Scientific Research Applications

4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms allows for unique interactions with biological targets and makes it a valuable compound in various research fields .

Properties

IUPAC Name

4-bromo-6-fluoro-3H-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNOS/c8-4-1-3(9)2-5-6(4)10-7(11)12-5/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCBTHBBSXGVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=O)N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188054-03-6
Record name 4-bromo-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one
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